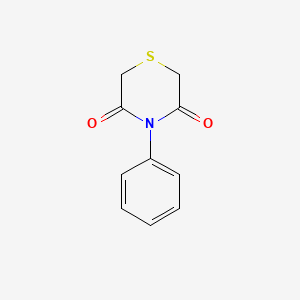

4-Phenylthiomorpholine-3,5-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylthiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJKKGJGRZWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Phenylthiomorpholine-3,5-dione

The creation of the this compound ring system is primarily achieved through a specific cyclization reaction.

Synthesis via Reaction of Sodium Sulfide (B99878) with N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide

The principal and established route for synthesizing this compound involves the reaction of a suitable precursor, N-phenyl-2-chloro-N-(2-chloroacetyl)acetamide, with a sulfur source. Current time information in Bangalore, IN.jchemrev.comugm.ac.id This method provides a direct pathway to the desired heterocyclic scaffold.

The general procedure consists of adding an aqueous solution of sodium sulfide, typically as the hydrate (B1144303) (Na₂S·3H₂O), to a solution of the N-phenyl-2-chloro-N-(2-chloroacetyl)acetamide precursor dissolved in an alcoholic solvent, such as ethanol (B145695). Current time information in Bangalore, IN.ugm.ac.id The reaction is conducted under an inert nitrogen atmosphere to prevent unwanted side reactions. Current time information in Bangalore, IN.jchemrev.comugm.ac.id This intramolecular cyclization proceeds as the sulfide ion displaces the two chloro-substituents on the acetamide (B32628) moieties, forming the thiomorpholine (B91149) ring. For the parent compound, this compound, this reaction has been reported with a high yield of 83%. ugm.ac.id

The precursor, N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide, is itself synthesized from a substituted aniline. ugm.ac.id

Exploration of Optimized Reaction Conditions and Yield Enhancement

While specific studies detailing the systematic optimization of the synthesis of this compound are not extensively documented in the reviewed literature, the reported procedures provide a solid foundation for achieving high yields. ugm.ac.id The use of ethanol as a solvent and conducting the reaction under an inert atmosphere are standard practices for this type of nucleophilic substitution and cyclization. Current time information in Bangalore, IN.ugm.ac.id

In related syntheses of similar heterocyclic structures like morpholine-2,5-diones, key parameters that are often optimized include the choice of base, solvent, and reaction temperature. nih.gov For instance, bases such as sodium bicarbonate, sodium hydroxide, or triethylamine (B128534) are commonly employed, and solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are used, often with reaction temperatures ranging from ambient to 60 °C to balance reaction rate and minimize degradation. nih.gov It is plausible that similar explorations could be applied to the synthesis of this compound to further enhance the already efficient reported yields.

Derivatization Strategies and Analogue Synthesis

The this compound structure allows for a variety of chemical modifications, enabling the synthesis of a diverse range of analogues.

Introduction of Substituents on the Phenyl Moiety

A primary strategy for creating analogues is the introduction of various substituents onto the N-phenyl ring. Current time information in Bangalore, IN.jchemrev.comugm.ac.id This is typically achieved by starting the synthesis with an appropriately substituted aniline. By using a precursor like N-(p-chlorophenyl)-2-chloro-N-(2-chloroacetyl)acetamide, the corresponding substituted thiomorpholine dione (B5365651) can be prepared. For example, the synthesis of 4-(p-chlorophenyl)thiomorpholine-3,5-dione follows the same general pathway, reacting the substituted precursor with sodium sulfide trihydrate in ethanol, resulting in a yield of 79%. ugm.ac.id This approach allows for the systematic modification of the electronic and steric properties of the phenyl group.

| Compound | Starting Precursor | Yield (%) | Melting Point (°C) |

| This compound | N-phenyl-2-chloro-N-(2-chloroacetyl)acetamide | 83 | 172–174 |

| 4-(p-Chlorophenyl)thiomorpholine-3,5-dione | N-(p-chlorophenyl)-2-chloro-N-(2-chloroacetyl)acetamide | 79 | 155–158 |

Table 1: Synthesis and properties of this compound and a substituted analogue. ugm.ac.id

Modifications to the Thiomorpholine Ring System

Beyond the phenyl group, the thiomorpholine ring itself can be a target for modification. A notable transformation involves substitution at the carbon atoms of the heterocyclic ring. For instance, a method has been developed for the synthesis of 2-phenylthiomorpholine-3,5-dione derivatives. lookchem.com This synthesis involves a [3+3]-cycloaddition of α-chlorohydroxamates with 1,4-dithiane-2,5-diol (B140307). lookchem.com This strategy introduces a substituent directly onto the C2 position of the thiomorpholine ring, offering a different point of structural diversity compared to N-phenyl substitution.

Synthesis of Coordination Compounds Utilizing this compound as a Ligand

The heteroatoms within the this compound structure make it an effective ligand for coordinating with metal ions. jchemrev.com It has been successfully used to synthesize novel coordination complexes with various transition metals, including Ruthenium(II), Palladium(II), and Platinum(II). jchemrev.comunnes.ac.id

In a typical synthesis, this compound is reacted with a metal salt, such as RuCl₃·3H₂O, in a warm ethanolic solution. unnes.ac.id The mixture is refluxed for several hours, leading to the formation of the desired metal complex. unnes.ac.id Depending on the metal and stoichiometry, different complex structures can be formed. For example, a bivalent ruthenium complex has been reported with the formulation [Ru₂-μ-2Cl(L)₄]Cl₂, where 'L' represents the this compound ligand. unnes.ac.id This deep-red colored ruthenium complex was obtained in a 75% yield. unnes.ac.id This demonstrates the utility of this compound in the field of coordination chemistry to create complex organometallic structures.

| Metal | Complex Formulation | Yield (%) | Melting Point (°C) |

| Ruthenium(II) | [Ru₂-μ-2Cl(L)₄]Cl₂ | 75 | 247 |

Table 2: Example of a coordination compound synthesized using this compound (L) as a ligand. unnes.ac.id

Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 4-Phenylthiomorpholine-3,5-dione, offering detailed insights into its molecular framework. ugm.ac.id

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structural integrity of this compound and its derivatives. ugm.ac.idaabenraabib.dk While specific spectral data for the parent compound is not detailed in available literature, analysis of closely related analogues, such as the p-chloro derivative, provides expected resonance patterns. For the p-chloro substituted compound, ¹H-NMR data in DMSO-d₆ shows signals corresponding to the methylene (B1212753) protons of the thiomorpholine (B91149) ring and the aromatic protons of the phenyl group. ugm.ac.id Similarly, ¹³C-NMR spectra for these derivatives identify the carbonyl carbons, the aliphatic carbons in the ring, and the various carbons of the aromatic system. ugm.ac.id For this compound itself, one would anticipate signals for the methylene protons (C-2 and C-6) as a singlet and a multiplet for the phenyl group protons in the ¹H-NMR spectrum. The ¹³C-NMR spectrum would be expected to show distinct peaks for the two carbonyl carbons (C-3 and C-5), the methylene carbons, and the carbons of the phenyl ring.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound. The analysis, typically performed using a KBr pellet, reveals characteristic absorption bands. ugm.ac.id

Key vibrational frequencies confirm the presence of the dione (B5365651) structure and the phenyl substituent. ugm.ac.id

| Wavenumber (cm⁻¹) | Assignment |

| 1651 | C=O (Amide) Stretch |

| 1554 | C=C (Aromatic) Stretch |

| 3198 | Aromatic C-H Stretch |

| 2914 | Aliphatic C-H Stretch |

| 752 | C-S Stretch |

| Data sourced from Abbas et al. ugm.ac.id |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy, used to study electronic transitions within the molecule, shows distinct absorption bands for this compound. The spectrum exhibits three main absorption maxima, indicative of the electronic structure arising from the combination of the phenyl group and the thiomorpholine-dione ring. ugm.ac.id

| Band | Wavelength (λmax, nm) |

| I | 216 |

| II | 240 |

| III | 252 |

| Data sourced from Abbas et al. ugm.ac.id |

Mass Spectrometry (MSD-mass spectrometry)

Mass spectrometry (MSD) has been utilized in the characterization of this compound, primarily to confirm its molecular weight. unnes.ac.id This technique involves ionizing the molecule and measuring the mass-to-charge (m/z) ratio of the resulting ions. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 207.25.

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the elemental composition of the compound, serving as a crucial verification of its molecular formula, C₁₀H₉NO₂S. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values. The close correlation between the found and calculated values confirms the purity and proposed formula of the compound. ugm.ac.id

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.95 | 56.79 |

| Hydrogen (H) | 4.34 | 4.32 |

| Nitrogen (N) | 6.76 | 6.74 |

| Data sourced from Abbas et al. ugm.ac.id |

Thermal Analysis and Stability Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound, conducted under a nitrogen atmosphere, has revealed a multi-step decomposition process. The analysis, which measures the change in mass of the sample as a function of temperature, indicates that the compound undergoes three distinct stages of thermal decomposition. nih.govugm.ac.id

The initial phase of decomposition occurs at lower temperatures, followed by subsequent stages at progressively higher temperatures. While the precise temperature ranges and percentage of mass loss for each step have been determined, this specific data is contained within detailed research publications. nih.govugm.ac.id The multi-step nature of the TGA curve suggests the formation of thermally stable intermediate compounds during the degradation process.

Table 1: TGA Decomposition Stages for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|

| Stage 1 | Data not available in abstract | Data not available |

| Stage 2 | Data not available in abstract | Data not available |

| Stage 3 | Data not available in abstract | Data not available |

Data is based on multi-step decomposition mentioned in research abstracts, specific values are not publicly available. nih.govugm.ac.id

Differential Thermal Analysis (DTA)

Differential Thermal Analysis provides complementary information to TGA by measuring the temperature difference between the sample and an inert reference as a function of temperature. The DTA curve for this compound shows a series of peaks corresponding to the thermal events observed in the TGA analysis.

Each peak in the DTA thermogram represents either an endothermic or exothermic process. For this compound, the decomposition steps are associated with characteristic DTA peaks, with the peak temperature (Tpeak) indicating the point of the most rapid reaction rate for each stage. The nature of these peaks (endothermic or exothermic) provides further understanding of the chemical changes occurring during decomposition.

Table 2: DTA Peak Temperatures for the Thermal Decomposition of this compound

| Decomposition Stage | DTA Peak Temperature (Tpeak) (°C) |

|---|---|

| Stage 1 | Data not available in abstract |

| Stage 2 | Data not available in abstract |

| Stage 3 | Data not available in abstract |

Specific peak temperatures are detailed in specialized research literature.

Derivation of Kinetic and Thermodynamic Parameters for Thermal Processes

The data obtained from TGA and DTA experiments have been utilized to calculate important kinetic and thermodynamic parameters that characterize the thermal decomposition of this compound. nih.gov These parameters, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), are crucial for understanding the reaction mechanism and the stability of the compound.

The Kissinger method, a common model-free isoconversional method, has been employed to determine the activation energy for each decomposition step from the DTA data obtained at various heating rates. nih.govugm.ac.id The thermodynamic parameters are subsequently calculated using the activation energy and peak temperature values. A negative value for the entropy of activation (ΔS*) for the decomposition reactions suggests that the activated complexes are more ordered than the initial reactants. ugm.ac.id

Table 3: Kinetic and Thermodynamic Parameters for the Thermal Decomposition of this compound

| Parameter | Stage 1 | Stage 2 | Stage 3 |

|---|---|---|---|

| Activation Energy (Ea) (kJ/mol) | Data not available | Data not available | Data not available |

| Enthalpy of Activation (ΔH*) (kJ/mol) | Data not available | Data not available | Data not available |

| Entropy of Activation (ΔS*) (J/mol·K) | Data not available | Data not available | Data not available |

| Gibbs Free Energy of Activation (ΔG*) (kJ/mol) | Data not available | Data not available | Data not available |

Calculated values for these parameters are reported in detailed scientific studies. nih.govugm.ac.id

Biological Activities and Mechanistic Insights

In Vitro Biological Activity Evaluation

The biological impact of 4-Phenylthiomorpholine-3,5-dione and its derivatives has been assessed using various in vitro assays, focusing on its cytotoxic effects against both cancerous and normal cell lines.

The cytotoxic potential of this compound has been evaluated against the human breast adenocarcinoma cell line, MCF-7. aabenraabib.dkugm.ac.idunnes.ac.id In these studies, the MTT assay, a colorimetric method to assess cell metabolic activity, was employed to determine the compound's effect on cell viability. unnes.ac.idunnes.ac.id Research involving a series of 4-(substituted)phenylthiomorpholine-3,5-diones demonstrated that these compounds possess cytotoxic activity against MCF-7 cells. ugm.ac.idugm.ac.id For instance, at a concentration of 1000 μg/mL, derivatives of this scaffold have been shown to inhibit the growth of MCF-7 cells. unnes.ac.idugm.ac.id One study noted that the related compound, p-chlorophenylthiomorpholine-3,5-dione, resulted in a cell vitality of 72.4% in MCF-7 cells at this high concentration, indicating a degree of cytotoxicity. ugm.ac.id

Table 1: Cytotoxic Effects of Thiomorpholine-3,5-dione (B1330260) Analogs on Cell Lines (72h exposure)

To assess the selectivity of the cytotoxic effect, this compound and its analogs were also tested against the normal human breast epithelial cell line, HBL-100. aabenraabib.dkugm.ac.idunnes.ac.id These studies are crucial for understanding the potential therapeutic window of a compound. The results indicated that these organo-chalcogen compounds also exert cytotoxic effects on the normal HBL-100 cell line at a fixed concentration of 1000 µg/mL. ugm.ac.idugm.ac.id For example, a related selenium analog, 4-phenylselenomorpholine-3,5-dione, reduced the viability of HBL-100 cells to 30.9% after 72 hours of exposure at this concentration. ugm.ac.id This suggests that while the scaffold shows anticancer activity, its effect is not highly selective for cancer cells over normal cells at the tested concentrations.

To determine if the observed cytotoxicity was due to apoptosis (programmed cell death), researchers utilized dual fluorescent staining with acridine (B1665455) orange (AO) and ethidium (B1194527) bromide (EB). ugm.ac.idunnes.ac.idunnes.ac.idugm.ac.id This technique allows for the visualization of apoptosis-associated changes in cells under a fluorescence microscope. ugm.ac.id Acridine orange is a vital stain that permeates all cells, causing both live and early apoptotic cells to fluoresce green. bhu.ac.in Ethidium bromide, however, only enters cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis, staining their nuclei red. bhu.ac.innih.gov

The results from AO/EB staining confirmed that this compound and its related compounds induce cell death. ugm.ac.idugm.ac.id The observation of cells stained with orange-red fluorescence after treatment indicates the occurrence of apoptosis. researchgate.net

Table 2: Interpretation of Acridine Orange/Ethidium Bromide (AO/EB) Staining

Molecular Interaction Studies

Understanding how a compound interacts with cellular components like DNA and enzymes is key to elucidating its mechanism of action.

The interaction between this compound and its analogs with human DNA has been explored using absorption spectroscopy. ugm.ac.idugm.ac.id These experiments monitor changes in the ultraviolet-visible spectrum of the compound upon the addition of DNA. researchgate.net Studies revealed a hypochromic effect, which is a decrease in the absorption intensity of the compound. ugm.ac.idugm.ac.id This phenomenon, often accompanied by a slight shift in wavelength (bathochromism), is indicative of a close association between the small molecule and the DNA double helix. researchgate.net The observed results suggest that these compounds bind to DNA primarily through an intercalation mechanism, where the planar aromatic ring of the compound inserts itself between the base pairs of the DNA. ugm.ac.idugm.ac.id

The dione (B5365651) scaffold, a core structural feature of this compound, is present in a wide array of biologically active molecules known to be enzyme inhibitors. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for diverse biological targets.

Kinase Inhibition: Certain dione-containing scaffolds, such as imidazolidine-2,4-dione derivatives, have been identified as inhibitors of key signaling enzymes like EGFR (Epidermal Growth Factor Receptor) and HER2, which are often overactive in cancer. mdpi.com

Carbonic Anhydrase Inhibition: The 3-hydroxyquinazoline-2,4-dione scaffold has been developed to create potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. acs.org

Other Enzymes: Various other dione-based structures have shown inhibitory activity against a range of enzymes. Thiazolidin-2,4-diones can inhibit bacterial Mur ligases, which are essential for cell wall synthesis. mdpi.com Pyrazole-isoindoline-1,3-dione hybrids act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme targeted by some herbicides. nih.gov Additionally, 1,3,5-triazepan-2,6-diones have been identified as inhibitors of human phospholipase A2 enzymes. u-strasbg.fr

While the specific enzyme inhibition profile for this compound itself is not extensively detailed, the prevalence of enzyme inhibitory activity among related dione scaffolds suggests that this could be a potential mechanism contributing to its biological effects.

Receptor Modulation and Agonist/Antagonist Properties (general for dione scaffolds)

Various derivatives of dione scaffolds have demonstrated significant interactions with a multitude of receptors. For instance, androstenedione, a steroid featuring a dione moiety, and its metabolite 4-androsten-3beta,17beta-diol, function as partial agonists and antagonists of the androgen receptor (AR). nih.gov They have been shown to bind to the full-length endogenous AR and can induce proliferation in certain cell lines while also antagonizing the effects of potent androgens like 5alpha-dihydrotestosterone (DHT). nih.gov

In a different context, derivatives of pyrido[2,1-f]purine-2,4-dione have been identified as highly potent and selective antagonists of the human adenosine (B11128) A3 receptor (hA3R). acs.org These compounds display a wide range of residence times at the receptor, which correlates with their degree of insurmountable antagonism. acs.org Similarly, benzimidazole-4,7-dione-based compounds have been developed as P2X3 receptor antagonists, showing promise as novel anti-nociceptive agents. mdpi.com

Furthermore, the thiazolidine-2,4-dione scaffold is a key component of small molecule αMβ2 agonists, which are thought to act via an allosteric mechanism. mdpi.com Conversely, pyrazolidine-3,5-dione (B2422599) derivatives have been identified through virtual screening as potent partial or full agonists of the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov These examples underscore the versatility of the dione scaffold in modulating the activity of a diverse array of physiological receptors.

Table 1: Examples of Receptor Modulation by Various Dione Scaffolds

Mechanistic Pathways of Biological Action

The biological activity of this compound and its derivatives has been the subject of investigation, with studies pointing towards specific cellular targets and the modulation of key biological pathways.

Identification of Cellular and Subcellular Targets

Research has identified cancer cell lines as a primary target for the cytotoxic effects of this compound. Studies have demonstrated its ability to induce cell death in the human breast adenocarcinoma cell line, MCF-7. ugm.ac.idugm.ac.id In these studies, the compound's effect was also tested on the non-cancerous breast cell line, HBL-100, revealing cytotoxic activity against both normal and cancerous cells at the tested concentrations. ugm.ac.idugm.ac.idunnes.ac.id

A significant subcellular target for this compound appears to be DNA. ugm.ac.idugm.ac.id Spectroscopic analysis of the interaction between the compound and human DNA has indicated a hypochromic effect, which is suggestive of an intercalation binding mode. ugm.ac.idugm.ac.id This implies that the molecule can insert itself between the base pairs of the DNA double helix. This finding is further supported by studies on metal complexes of this compound, which also show DNA binding activity. unnes.ac.idunnes.ac.id

Modulation of Key Biological Pathways

The primary mechanistic pathway modulated by this compound is the induction of apoptosis, or programmed cell death. The cytotoxic activity observed in MCF-7 cells has been further investigated using acridine orange/ethidium bromide (AO/EB) dual staining. ugm.ac.idugm.ac.idunnes.ac.id This technique allows for the visualization of cellular changes associated with apoptosis, confirming that the compound triggers this specific pathway of cell death.

The intercalation of this compound into DNA directly impacts fundamental cellular processes. By binding to DNA, the compound can interfere with DNA replication and transcription. This disruption of nucleic acid metabolism is a common mechanism for many cytotoxic and anticancer agents. The thiomorpholine (B91149) scaffold, in a broader sense, is recognized for its versatility in pharmacological activity, with various derivatives exhibiting diversified mechanisms of action, including enzyme inhibition. jchemrev.com While specific enzyme targets for this compound have not been fully elucidated, its demonstrated biological activity suggests that it may also influence key enzymatic pathways.

Table 2: Cytotoxic and Mechanistic Profile of this compound

Structure Activity Relationships Sar and Structural Modifications

Impact of Substituents on Biological Potency and Selectivity

Role of Substitutions on the 4-Phenyl Ring

The N-aryl substitution is a cornerstone of the thiomorpholine-3,5-dione (B1330260) structural motif, with modifications to the 4-phenyl ring playing a pivotal role in modulating biological activity. researchgate.net The electronic properties and positioning of substituents on this ring can drastically alter the compound's potency and selectivity.

Research on related morpholine (B109124) derivatives has shown that the introduction of electron-releasing groups, such as methyl or methoxy, on the phenyl ring can enhance biological activity. jchemrev.com For instance, in a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl) morpholine derivatives, a methoxy-substituted benzene (B151609) ring resulted in superior α-glucosidase inhibition. jchemrev.com Conversely, studies on other heterocyclic scaffolds indicate that electron-withdrawing groups, like chloro or nitro, can also be beneficial. For example, some morpholine derivatives showed that a chloro group at the meta position of the phenyl ring was favorable for antimicrobial activity. sci-hub.se The presence of ortho-substituents on the N-aryl ring of thiomorpholine-3,5-diones can lead to restricted rotation, creating stable atropisomers that may exhibit different biological activities. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Morpholine/Thiomorpholine (B91149) Analogs

| Parent Scaffold | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Morpholine | Methoxy | - | Superior α-glucosidase inhibition | jchemrev.com |

| Morpholine | Methyl | - | Enhanced α-glucosidase inhibition | jchemrev.com |

| Morpholine | Chloro | meta | Favorable for antimicrobial activity | sci-hub.se |

Influence of Heteroatom Variation within the Thiomorpholine Ring (e.g., Thio vs. Seleno Analogues)

Replacing the sulfur atom in the thiomorpholine ring with another heteroatom, such as selenium, can significantly impact the compound's pharmacological profile. Organoselenium compounds are known to possess a range of biological activities, and their inclusion in heterocyclic structures is an active area of research. researchgate.netunifi.it

Studies directly comparing thio- and seleno-analogues have demonstrated the profound effect of this heteroatom substitution. In one study, a series of 4-(substituted)phenylselenomorpholine-3,5-diones were synthesized and evaluated for their cytotoxic properties alongside their thio-counterparts. unnes.ac.idresearchgate.net Research on other heterocyclic systems, such as dihydropyrrol-2-ones, revealed that selenium-containing derivatives displayed significantly better quorum-sensing inhibition and antibacterial activities than the corresponding sulfur analogues. researchgate.netnih.gov Specifically, against S. aureus, only the selenium analogues showed antibacterial activity. researchgate.netnih.gov This suggests that the selenium atom may be crucial for specific biological interactions, potentially due to its unique electronic and steric properties compared to sulfur. mdpi.com

Table 2: Comparative Activity of Thio vs. Seleno Analogues

| Scaffold | Heteroatom | Biological Activity | Outcome | Reference |

|---|---|---|---|---|

| Dihydropyrrol-2-one | Selenium | Quorum-Sensing Inhibition | Significantly higher than sulfur analogue | nih.gov |

| Dihydropyrrol-2-one | Selenium | Antibacterial (S. aureus) | Active (MIC = 15.6 µM) | nih.gov |

| Dihydropyrrol-2-one | Sulfur | Antibacterial (S. aureus) | Inactive | nih.gov |

Effects of Ring Size and Saturation

The six-membered saturated thiomorpholine ring is a critical component of the 4-phenylthiomorpholine-3,5-dione structure. Ring size and saturation are known to play an important role in determining the conformation and, consequently, the biological activity of heterocyclic compounds. ethz.ch The non-planar, saturated nature of the thiomorpholine ring allows it to explore three-dimensional space more effectively than a flat aromatic ring, which can lead to better interactions with biological targets. researchgate.net

While specific SAR studies on varying the ring size of thiomorpholine-3,5-dione are limited, general principles from N-heterocycle chemistry highlight its importance. Synthetic protocols have been developed to create a variety of saturated N-heterocycles, including five-membered (pyrrolidines), six-membered (piperazines, morpholines, thiomorpholines), and seven-membered rings (oxazepanes, thiazepanes), indicating the value of ring size variation in drug discovery. ethz.chethz.ch Altering the ring from a six-membered to a five- or seven-membered system would change bond angles and conformational flexibility, likely leading to a different pharmacological profile.

Design Principles for Optimizing Biological Activity and Pharmacological Profiles

Based on the available SAR data, several design principles can be formulated to optimize the biological activity of this compound derivatives:

Targeted Phenyl Ring Substitution: The 4-phenyl ring is a key handle for modification. The strategic placement of small electron-donating or electron-withdrawing groups can be used to fine-tune potency and selectivity, depending on the target. jchemrev.comsci-hub.se

Heteroatom Engineering: The substitution of sulfur with selenium is a promising strategy for enhancing specific activities, such as antimicrobial or anticancer effects. unnes.ac.idnih.gov This modification could lead to compounds with novel mechanisms of action.

Conformational Constraint: Introducing substituents on the phenyl ring that cause restricted rotation (atropisomerism) could lock the molecule into a more biologically active conformation, potentially increasing potency. researchgate.net

Scaffold Integrity: The saturated six-membered dione (B5365651) ring is a core pharmacophoric element. While minor modifications may be tolerated, significant changes to its size or saturation level would likely constitute a move to a different chemical class and require a full re-evaluation of SAR. ethz.ch

Comparative SAR Analysis with Related Heterocyclic Dione Derivatives

Comparing the SAR of this compound with other heterocyclic diones provides a broader context for understanding its key structural features.

Pyrazolidine-3,5-dione (B2422599): The SAR of pyrazolidine-3,5-diones, such as Phenylbutazone, is well-documented. A crucial feature is the acidic proton at the C4 position, which is enhanced by the two adjacent carbonyl groups. pharmacy180.com Abolishing this acidity by substitution at C4 eliminates anti-inflammatory activity. pharmacy180.com This contrasts with this compound, where the key substitution for modulating activity is on the nitrogen atom (N4). In pyrazolidine-3,5-diones, substitutions on the N-phenyl rings are also important, with para-substitution generally retaining activity while meta-substitution leads to inactive compounds. pharmacy180.com

Imidazolidine-2,4-dione: Imidazolidine-2,4-dione derivatives (also known as hydantoins) have diverse biological activities. In a series of 1,3,5-triphenylimidazolidine-2,4-diones, substitutions on the N1 and N3 phenyl rings with halogens significantly increased affinity for the human CB1 cannabinoid receptor. ucl.ac.be Comparing affinities between imidazo[2,1-f]purine-2,4-dione and imidazolidine-2,4-dione analogues revealed that the fused purine (B94841) system generally resulted in higher activity at the serotonin (B10506) transporter. nih.gov This highlights that, similar to thiomorpholine-diones, the nature of the groups attached to the ring nitrogens is a critical determinant of activity.

Thiazolidine-2,4-dione: Thiazolidine-2,4-diones (TZDs) are another important class of heterocyclic diones. mdpi.com Unlike this compound, the primary point of variation for TZDs is typically at the C5 position, often through a Knoevenagel condensation to introduce an arylidene group. scielo.brresearchgate.net The SAR for TZDs shows that the nature of the substituent on the C5-benzylidene ring dictates activity. For example, electron-withdrawing groups can enhance antibacterial activity against certain strains, while electron-releasing groups may improve activity against other microbes and confer antidiabetic properties. nih.gov This is a key difference from the thiomorpholine-dione scaffold, where the aryl group is directly attached to the ring nitrogen.

Table 3: Comparative SAR of Heterocyclic Diones

| Scaffold | Key Position for SAR | Critical Structural Feature | Example Modulator | Reference |

|---|---|---|---|---|

| This compound | N4-Phenyl Ring | Substituents on the phenyl ring | Chloro, Methoxy groups | jchemrev.comsci-hub.se |

| Pyrazolidine-3,5-dione | C4 | Acidity of C4-proton | Alkyl or aryl groups at C4 | pharmacy180.com |

| Imidazolidine-2,4-dione | N1, N3-Phenyl Rings | Substituents on phenyl rings | Halogen atoms | ucl.ac.be |

| Thiazolidine-2,4-dione | C5 | C5-arylidene substituent | Electron-donating/withdrawing groups | nih.govsemanticscholar.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's electronic framework and are used to predict its reactivity and spectroscopic characteristics.

As of the current literature, specific quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and molecular orbital distributions for 4-Phenylthiomorpholine-3,5-dione have not been extensively reported. Such studies would be valuable in understanding the compound's electronic transitions, chemical reactivity, and kinetic stability. The HOMO-LUMO gap is a critical parameter, with a smaller gap generally implying higher reactivity.

While predictive computational studies on the spectroscopic properties of this compound are not widely available, experimental spectroscopic data provides a benchmark for future theoretical work. Computational methods, such as Density Functional Theory (DFT), could be employed to simulate the infrared (IR) and UV-Vis spectra, which would aid in the detailed assignment of vibrational modes and electronic transitions.

Experimentally, the compound exhibits characteristic absorption bands. ugm.ac.id The IR spectrum shows a prominent peak for the amide carbonyl (C=O) group and another for the carbon-sulfur (C-S) bond. ugm.ac.id The UV-Vis spectrum is characterized by multiple absorption bands, indicating various electronic transitions within the molecule. ugm.ac.id

Table 1: Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (ν cm⁻¹) / Wavelength (λ nm) | Assignment |

|---|---|---|

| Infrared (IR) | 1651 | C=O (amide) |

| 752 | C-S | |

| 1554 | C=C | |

| UV-Vis | 216 | Band I |

| 240 | Band II | |

| 252 | Band III |

Data sourced from Al-Adilee, K. J., & Al-Juboori, A. M. (2023). ugm.ac.id

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target.

Molecular interaction studies on related organo-chalcogen compounds have identified DNA as a putative biological target. poltekkes-malang.ac.idunnes.ac.id Specifically, research on ruthenium (II) complexes derived from 4-phenyl(thio/seleno)morpholine-3,5-dione suggests that these molecules can interact with DNA. unnes.ac.id This indicates that the thiomorpholine (B91149) scaffold could play a role in guiding the molecule to bind with nucleic acids.

Studies involving metal complexes of the this compound ligand suggest a specific mode of interaction with DNA. unnes.ac.id Spectroscopic investigations of a ruthenium (II) complex of a related ligand showed a hypochromic effect, which is indicative of an intercalative binding mode. poltekkes-malang.ac.idunnes.ac.id Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix. This interaction is often stabilized by pi-stacking between the aromatic ring of the compound and the DNA base pairs.

The strength of the interaction between a ligand and its target can be estimated computationally and experimentally. For a bivalent ruthenium complex incorporating the 4-phenylselenomorpholine-3,5-dione ligand, the intrinsic binding constant (Kb) with DNA was determined to be 1.25 x 10⁶ M⁻¹. unnes.ac.id This value suggests a moderate to strong intercalative interaction with DNA. unnes.ac.id While this study was conducted on a selenium analog and its metal complex, it provides a valuable estimation of the binding potential of this class of compounds.

Table 2: Estimated Binding Affinity for a Related Ruthenium (II) Complex with DNA

| Compound | Putative Target | Binding Constant (Kb) | Proposed Interaction |

|---|---|---|---|

| [Ru₂-µ-₂Cl(aniline-Se)₄]Cl₂ (V) | DNA | 1.25 x 10⁶ M⁻¹ | Intercalation |

Data sourced from Al-Adilee, K. J., & Al-Juboori, A. M. (2024). unnes.ac.id

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules, MD provides a detailed picture of conformational changes, binding events, and the stability of molecular complexes. mdpi.com

Conformational Analysis and Dynamic Behavior of the Compound and its Complexes

Molecular dynamics simulations are instrumental in exploring the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. This is crucial as the three-dimensional structure of a molecule is intimately linked to its biological activity. nih.gov For a molecule like this compound, MD simulations can elucidate the flexibility of the thiomorpholine ring and the rotational freedom of the phenyl group.

These simulations can track the dynamic behavior of the compound both in its free state and when bound to a biological target. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand how the molecule adapts its shape to fit into a binding site. This information is vital for understanding the initial recognition and binding process with a target protein.

Stability of Ligand-Target Interactions over Time

A critical aspect of drug efficacy is the stability of the interaction between the ligand (the drug molecule) and its biological target. MD simulations allow for the assessment of this stability over a simulated timeframe, typically nanoseconds to microseconds. mdpi.com By monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand within the binding pocket and the persistence of specific interactions like hydrogen bonds and hydrophobic contacts, researchers can predict how strongly and for how long a compound will bind to its target. frontiersin.org

For complexes involving derivatives of this compound, MD simulations can reveal whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes that could weaken the interaction. chemrevlett.com This analysis helps to differentiate between transient and stable binding modes, guiding the selection of compounds with a higher probability of being effective. The stability of these interactions is a key determinant of a compound's potential as a therapeutic agent. nih.gov

In Silico Screening and Ligand-Based Drug Design

In silico screening and ligand-based drug design are powerful computational strategies used to identify and optimize new drug candidates. These methods leverage the known structural information of active compounds to discover novel molecules with similar or improved biological activity.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. nih.govnih.gov

By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated. nih.gov This model serves as a 3D query to search large chemical databases for novel compounds that possess the same critical features in the correct spatial orientation. dovepress.comresearchgate.net This approach is particularly useful when the three-dimensional structure of the target protein is unknown. dovepress.com For derivatives of this compound, a pharmacophore model could highlight the key functional groups and their relative positions that are crucial for their biological activity, such as the phenyl ring and the dione (B5365651) moiety.

Virtual Screening for Novel Active Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrxiv.org When guided by a pharmacophore model, this process can efficiently filter through millions of compounds to select a manageable number for further experimental testing. mdpi.comnih.gov

The process involves generating multiple 3D conformations for each molecule in the database and then comparing them against the pharmacophore model. Compounds that match the pharmacophore query are considered "hits" and are ranked based on how well they fit. researchgate.net This methodology has been successfully applied to discover novel inhibitors for various targets. nih.gov In the context of this compound, a validated pharmacophore model could be used to screen for new analogues with potentially enhanced activity or improved physicochemical properties, accelerating the discovery of new lead compounds.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 4-phenylthiomorpholine-3,5-dione has been established through the reaction of N-phenyl-2-chloro-N-(2-chloroacetyl)acetamide with a sulfur source like hydrated sodium sulfide (B99878) (Na₂S·3H₂O) in an ethanol (B145695) solution under a nitrogen atmosphere. ugm.ac.idugm.ac.id This approach provides a direct route to the target molecule.

However, the exploration of novel and more versatile synthetic methodologies is a key area for future research. One promising alternative is the use of [3+3]-cycloaddition reactions. For instance, a method involving the reaction of α-chlorohydroxamates with 1,4-dithiane-2,5-diol (B140307) has been developed for synthesizing thiomorpholin-3-one (B1266464) derivatives. lookchem.com Adapting such cycloaddition strategies could offer new pathways to this compound and its analogs, potentially providing access to a wider range of substituents and improving reaction efficiency. The development of photocatalytic synthesis methods, which have been used for creating substituted selenomorpholines, could also be adapted for sulfur-containing analogs, offering green and efficient synthetic routes. ugm.ac.id

Comparison of Synthetic Methodologies for Thiomorpholine-3,5-dione (B1330260) Scaffolds

| Methodology | Reactants | Key Features | Potential Advantages | Reference |

|---|---|---|---|---|

| Classical Cyclization | N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide and Na₂S·3H₂O | Direct formation of the thiomorpholine-3,5-dione ring. | Established and proven for specific derivatives. | ugm.ac.idugm.ac.id |

| [3+3]-Cycloaddition | α-chlorohydroxamates and 1,4-dithiane-2,5-diol | Builds the heterocyclic ring from two three-atom components. | Potentially higher versatility and access to diverse derivatives. | lookchem.com |

| Photocatalytic Synthesis | (Not yet applied) SLAP reagents used for selenomorpholines. | Uses light to drive the chemical reaction. | Offers potential for milder reaction conditions and improved sustainability. | ugm.ac.id |

Identification and Validation of New Biological Targets

Research has demonstrated the cytotoxic activity of this compound against breast adenocarcinoma cells (MCF-7), with evidence suggesting DNA intercalation as a possible mechanism of action. ugm.ac.idugm.ac.id However, the biological landscape for this class of compounds is likely much broader. The structural similarity of the thiomorpholine (B91149) core to other bioactive heterocycles suggests a wealth of potential new targets for investigation.

Derivatives of the parent thiomorpholine scaffold have shown a variety of biological effects, including:

Hypolipidemic and Antioxidant Activity: Structurally related thiomorpholine derivatives have been found to inhibit lipid peroxidation and lower plasma levels of triglycerides and cholesterol, possibly by acting as squalene (B77637) synthase inhibitors. nih.gov

Enzyme Inhibition: Other related heterocyclic compounds have demonstrated inhibitory activity against enzymes such as α-glucosidase, tumor necrosis factor-α converting enzyme (TACE), acetylcholinesterase (AChE), and human carbonic anhydrases (hCAs). jchemrev.comresearchgate.net

These findings strongly suggest that this compound and its future analogs should be screened against a wider array of biological targets to uncover new therapeutic applications.

Potential Biological Targets for this compound Derivatives

| Potential Target Class | Specific Example(s) | Observed Activity in Related Compounds | Reference |

|---|---|---|---|

| Cancer-Related Targets | DNA, Various Kinases | Cytotoxic activity against MCF-7 cells via DNA intercalation. | ugm.ac.idugm.ac.id |

| Lipid Metabolism Enzymes | Squalene Synthase | Hypocholesterolemic and hypolipidemic action. | nih.gov |

| Hydrolase Enzymes | α-Glucosidase, Acetylcholinesterase (AChE) | Potent enzyme inhibition. | jchemrev.comresearchgate.net |

| Metallo-proteinases | Tumor Necrosis Factor-α Converting Enzyme (TACE) | Inhibition of TACE. | jchemrev.com |

| Anhydrase Enzymes | Human Carbonic Anhydrases (hCA I, hCA II) | Potent inhibition of hCA isozymes. | researchgate.net |

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Modern drug discovery relies heavily on computational chemistry to accelerate the identification and optimization of lead compounds. escholarship.org For this compound, integrating these techniques can streamline future research. Computational methods can be employed at multiple stages of the discovery pipeline.

Molecular docking studies, for example, can predict the binding affinity and orientation of novel this compound derivatives within the active sites of potential biological targets, such as the enzymes identified in the previous section. researchgate.netacademie-sciences.fr This allows for the rational design of more potent and selective inhibitors. Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable drug-like characteristics early in the development process. Structure-activity relationship (SAR) studies, aided by computational analysis, can elucidate which chemical modifications lead to enhanced biological activity. jchemrev.com

Application of Computational Techniques in this compound Research

| Computational Technique | Application in Drug Discovery | Potential Benefit for This Compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of a ligand to a protein target. | Prioritize screening against new targets (e.g., AChE, TACE) and guide lead optimization. | researchgate.netacademie-sciences.fr |

| Density Functional Theory (DFT) | Calculates electronic structure to predict reactivity and spectroscopic properties. | Correlate electronic properties with biological activity or predict reaction outcomes for novel syntheses. | escholarship.org |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and biological activity. | Develop predictive models to design new derivatives with enhanced potency. | jchemrev.com |

| ADME Prediction | In silico prediction of a compound's pharmacokinetic properties. | Filter out compounds with poor drug-like properties early, reducing time and cost. | escholarship.org |

Potential Applications Beyond Biological Activity (e.g., Photovoltaic and Light-Emitting Applications for Organochalcogenides)

The classification of this compound as an organochalcogenide opens up exciting research avenues beyond pharmacology. ugm.ac.id Organochalcogen compounds, which contain carbon-sulfur or carbon-selenium bonds, are being extensively investigated for their unique electronic and photophysical properties. ugm.ac.idresearchgate.net

A particularly promising area is their use in next-generation solar cells. Research has shown that mixing organochalcogenides with halide perovskites can create materials that are more stable and have tunable bandgaps suitable for photovoltaic applications. spiedigitallibrary.orgyale.edu The presence of chalcogen atoms like sulfur can influence the electronic bands of the material, enhancing light absorption. spiedigitallibrary.orgyale.edu Theoretical studies on similar organochalcogenide complexes suggest they are promising for advanced photovoltaic and light-emitting applications due to the extension of π-bonds across the chalcogen-ligand interface. researchgate.net Investigating the properties of this compound within such material science contexts could lead to novel, non-biological applications.

Properties of Organochalcogenides for Materials Science Applications

| Property | Relevance to Application | Potential Role of this compound | Reference |

|---|---|---|---|

| Tunable Bandgap | Crucial for optimizing light absorption in solar cells. | Could be mixed into perovskites to adjust their bandgap for ideal solar absorption. | spiedigitallibrary.orgyale.edu |

| Enhanced Stability | Addresses a major challenge in perovskite solar cell deployment. | May improve the stability of halide perovskite materials. | spiedigitallibrary.orgyale.edu |

| Photoelectrochemical Behavior | Underpins applications in photovoltaics and light-emitting diodes (LEDs). | The sulfur atom and π-system could facilitate useful photophysical processes. | ugm.ac.idresearchgate.net |

| Electrical Conductivity | Essential for use in electronic devices. | Derivatives could be designed to function as organic semiconductors. | ugm.ac.id |

Development of Targeted Delivery Systems

For any potent bioactive compound, ensuring it reaches its intended target in the body while minimizing exposure to healthy tissues is paramount. This is especially true in fields like cancer therapy. ijarst.in Future research on this compound should include the development of targeted drug delivery systems to enhance its therapeutic potential and specificity. nih.govbohrium.com

Given its nature as a heterocyclic compound, it is a prime candidate for incorporation into various nanomedicine platforms. researchgate.net These systems are designed to improve solubility, protect the drug from degradation, and deliver it specifically to target sites, such as tumors. ijarst.in

Targeted Delivery Systems for Heterocyclic Compounds

| Delivery System | Description | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Polymer-Drug Conjugates (PDCs) | The drug is covalently attached to a polymer backbone. | Can improve solubility and enable targeting of specific tissues or cells. | nih.gov |

| Liposomes | Vesicles made of a lipid bilayer that can encapsulate drugs. | Can carry both hydrophilic and hydrophobic drugs, enhancing stability and controlling release. | ijarst.in |

| Nanoparticles | Engineered particles (1-100 nm) that can encapsulate or carry drugs on their surface. | Offers a versatile platform for protecting the drug and modifying the surface for targeted delivery. | ijarst.inbohrium.com |

| Antibody-Drug Conjugates (ADCs) | A highly specific antibody is linked to a potent cytotoxic compound. | Could enable highly targeted delivery to cancer cells expressing a specific antigen, maximizing efficacy. | ijarst.in |

常见问题

Basic Research Questions

Q. How can spectroscopic techniques be employed to characterize the molecular structure of 4-Phenylthiomorpholine-3,5-dione?

- Methodological Answer : Utilize a combination of NMR spectroscopy (¹H, ¹³C, DEPT) to identify proton and carbon environments, IR spectroscopy to detect functional groups like the thiomorpholine-dione core, and mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., DFT-based IR frequencies) to validate assignments. For example, quantum chemical calculations can predict vibrational modes, which should align with experimental IR peaks .

Q. What synthetic routes are recommended for this compound?

- Methodological Answer : A plausible route involves cyclocondensation of phenylthioamide derivatives with maleic anhydride or its analogs. Alternatively, explore Lossen-type rearrangements (e.g., using hydroxamic acid precursors) to form the dione ring. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Reaction progress can be monitored by TLC with UV visualization .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved for this compound?

- Methodological Answer : Perform frequency scaling on DFT-predicted vibrational modes (e.g., B3LYP/6-31+G(d)) to account for anharmonicity. Compare experimental IR/Raman spectra with scaled computational outputs. If discrepancies persist, re-examine the conformational landscape : certain vibrational modes may arise from minor conformers not modeled in the computation. Use molecular dynamics (MD) simulations to assess conformational flexibility and refine predictions .

Q. What strategies are effective for evaluating the bioactivity of this compound against viral targets?

- Methodological Answer : Conduct cell-based antiviral assays (e.g., plaque reduction neutralization tests for H1N1). Prepare serial dilutions of the compound and measure IC₅₀ values using viral cytopathic effect (CPE) inhibition. Include positive controls (e.g., oseltamivir) and validate results with time-of-addition assays to determine the compound’s mechanism (entry, replication, or release inhibition). Synergistic studies with ribavirin can assess combinatorial effects .

Q. How can molecular docking and MD simulations elucidate interactions between this compound and α-Topoisomerase II?

- Methodological Answer : Use AutoDock Vina or Glide for docking studies, employing the crystal structure of α-Topoisomerase II (PDB ID: 1ZXM). Define the binding site around catalytic residues (e.g., Tyr805, Asn770). For MD simulations (AMBER/CHARMM), run 100-ns trajectories to assess stability of the ligand-protein complex. Analyze RMSD , RMSF , and hydrogen-bond occupancy to identify critical interactions (e.g., π-π stacking with phenyl groups). Validate with free-energy calculations (MM-PBSA/GBSA) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in synthetic yields of this compound across literature reports?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Use design of experiments (DoE) to assess interactions between variables. Compare intermediates via LC-MS to detect side reactions (e.g., oxidation of the thioether group). Cross-check purity with orthogonal methods (HPLC, elemental analysis) to rule out impurities skewing yield calculations .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its sulfur-containing structure?

- Methodological Answer : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the thioether moiety. Store the compound in amber vials at −20°C to avoid photodegradation. For biological assays, ensure solubility by using DMSO stocks (<0.1% final concentration to avoid cytotoxicity). Confirm compound stability in assay buffers via LC-MS over 24 hours .

Computational Profiling

Q. Which quantum chemical methods are most reliable for predicting the electronic properties of this compound?

- Methodological Answer : Employ DFT with hybrid functionals (e.g., ωB97X-D/cc-pVTZ) to calculate HOMO/LUMO energies, ionization potentials, and electron affinity. Solvent effects (e.g., PBS) can be modeled using the SMD continuum model . Compare results with experimental cyclic voltammetry data to validate redox potentials. For excited-state properties (e.g., UV-Vis spectra), use TD-DFT with CAM-B3LYP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。